Macedonic acid

Antiviral Influenza Triterpenoid Derivatives

Macedonic acid (CAS 26553-68-4) is a pentacyclic triterpenoid (oleana-11,13(18)-diene) from Glycyrrhiza yunnanensis. Generic triterpenoids cannot substitute due to divergent antiviral potency and distinct regiochemistry. • Antiviral: Methyl ester derivatives show enhanced anti-influenza efficacy in MDCK cells and lethal mouse pneumonia models. • Authentication Marker: Distinguishes G. yunnanensis, G. pallidiflora, G. lepidota, G. echinata from glycyrrhizin-producing licorice. • Negative Control: Zero fungistatic activity vs. S. carlsbergensis at ≤100 μg/mL for antifungal SAR validation.

Molecular Formula C30H46O4
Molecular Weight 470.7 g/mol
CAS No. 26553-68-4
Cat. No. B1203537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMacedonic acid
CAS26553-68-4
Synonymsmacedonic acid
Molecular FormulaC30H46O4
Molecular Weight470.7 g/mol
Structural Identifiers
SMILESCC1(C2CCC3(C(C2(CCC1O)C)C=CC4=C5CC(C(CC5(CCC43C)C)O)(C)C(=O)O)C)C
InChIInChI=1S/C30H46O4/c1-25(2)20-10-13-30(7)21(27(20,4)12-11-22(25)31)9-8-18-19-16-28(5,24(33)34)23(32)17-26(19,3)14-15-29(18,30)6/h8-9,20-23,31-32H,10-17H2,1-7H3,(H,33,34)/t20-,21+,22-,23+,26-,27-,28-,29+,30+/m0/s1
InChIKeyQWQDOXKORDLUFG-JKBYBQJKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Macedonic Acid (CAS 26553-68-4) – Triterpenoid Procurement Guide


Macedonic acid is a pentacyclic triterpenoid belonging to the oleanane family, characterized by an oleana-11,13(18)-diene skeleton with hydroxyl groups at C-3 and C-19 and a carboxylic acid at C-28 [1]. This natural product has been isolated from the roots of Glycyrrhiza yunnanensis and serves as a chemotaxonomic marker for Glycyrrhiza species [2][3]. The compound exhibits moderate antiviral activity and has been investigated as a scaffold for synthetic derivative development [4].

Macedonic Acid – Why In-Class Triterpenoids Are Not Interchangeable


Pentacyclic triterpenoids exhibit profound functional divergence despite shared carbon skeletons. Substituting macedonic acid with structurally similar compounds such as oleanolic acid or glycyrrhetinic acid is scientifically invalid due to divergent antiviral potency, antifungal inactivity, and distinct regioselective chemistry [1][2]. The oleana-11,13(18)-diene core and specific hydroxylation pattern of macedonic acid confer unique biological profiles that cannot be replicated by generic triterpenoid analogs [3]. The evidence below quantifies these critical differences across multiple assay systems.

Macedonic Acid – Quantitative Differentiation Evidence Guide


Macedonic Acid Methyl Ester Exhibits Enhanced Antiviral Activity Compared to Parent Acid

The methyl ester derivative of macedonic acid demonstrates superior antiviral activity against influenza viruses A and B relative to the parent acid. In MDCK cell cultures, macedonic acid methyl ester showed protective effects that were among the highest in the tested series, while the parent macedonic acid exhibited lower in vitro activity [1]. This structure-activity relationship indicates that esterification at the C-28 carboxyl group significantly enhances antiviral potency, providing a clear rationale for selecting the methyl ester derivative when antiviral activity is the primary research objective [2].

Antiviral Influenza Triterpenoid Derivatives

Macedonic Acid Lacks Antifungal Activity in Contrast to Oleanolic Acid

In a comprehensive screen of 49 pentacyclic triterpenoids and their glycosides, macedonic acid exhibited no fungistatic activity against Saccharomyces carlsbergensis at concentrations up to 100 μg/mL [1]. In stark contrast, oleanolic acid and hederagenin, which possess a free carboxyl group at C-28(27), demonstrated the highest antifungal activity in the same assay system [2]. This marked difference underscores that the oleana-11,13(18)-diene core and specific hydroxylation pattern of macedonic acid render it ineffective as an antifungal agent, whereas the oleanane skeleton with a free carboxyl group confers potent fungistatic properties.

Antifungal Saccharomyces carlsbergensis Structure-Activity Relationship

Macedonic Acid Demonstrates Divergent Anti-Inflammatory Profile Relative to Boswellic Acids

Boswellic acids are established 5-lipoxygenase (5-LOX) inhibitors, with acetyl-11-keto-β-boswellic acid (AKBA) exhibiting IC50 values of approximately 15 μM against human leukocyte elastase and 2.9-6.3 μM against 5-LOX [1][2]. While macedonic acid has been described as possessing anti-inflammatory properties, no quantitative IC50 data are available in peer-reviewed literature to support direct comparison [3]. However, the structural divergence—boswellic acids feature a ursane/oleanane skeleton with a carboxyl group at C-24 and lack the diene system of macedonic acid—predicts distinct molecular targets and potency profiles [4].

Anti-inflammatory 5-Lipoxygenase Triterpenoid Selectivity

Macedonic Acid Serves as a Chemotaxonomic Marker Distinct from Glycyrrhetinic Acid in Licorice Species

Macedonic acid is a specific chemotaxonomic marker for certain Glycyrrhiza species, including G. yunnanensis and G. pallidiflora, whereas glycyrrhetinic acid (the aglycone of glycyrrhizin) is characteristic of G. glabra and G. uralensis [1][2]. This differential distribution reflects distinct biosynthetic pathways within the genus and provides a reliable means for species authentication and quality control of licorice-derived materials [3]. Substituting one triterpenoid for the other would confound chemotaxonomic studies and botanical authentication workflows.

Chemotaxonomy Glycyrrhiza Triterpenoid Biosynthesis

Macedonic Acid – Optimal Research and Industrial Application Scenarios


Antiviral Derivative Development Using Macedonic Acid Scaffold

Procure macedonic acid as a starting material for synthesizing methyl ester derivatives with enhanced anti-influenza activity. The parent acid exhibits moderate antiviral effects in MDCK cell cultures, while its methyl ester derivative demonstrates the greatest protective efficacy among tested triterpenoids in both in vitro and lethal influenza pneumonia mouse models [1]. This scaffold is suitable for structure-activity relationship studies aimed at optimizing antiviral potency through C-28 carboxyl modifications.

Chemotaxonomic Authentication of Glycyrrhiza Species

Utilize macedonic acid as a specific chemical marker for authenticating Glycyrrhiza yunnanensis, G. pallidiflora, G. lepidota, and G. echinata. Its presence distinguishes these species from glycyrrhizin-producing licorice varieties (G. glabra, G. uralensis), which contain glycyrrhetinic acid as the dominant triterpenoid aglycone [2][3]. This application is critical for quality control in botanical supply chains and for verifying the botanical identity of licorice-derived research materials.

Negative Control in Antifungal Screening Assays

Employ macedonic acid as a structurally defined negative control in antifungal screening programs. The compound exhibits zero fungistatic activity against Saccharomyces carlsbergensis at concentrations up to 100 μg/mL, while structurally related triterpenoids such as oleanolic acid demonstrate potent activity in identical assays [4]. This well-characterized inactivity makes macedonic acid valuable for validating assay sensitivity and for structure-activity relationship studies exploring the molecular determinants of antifungal triterpenoids.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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